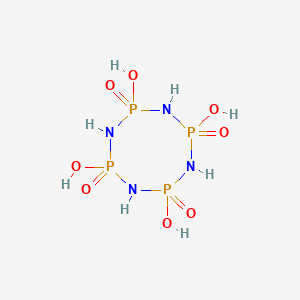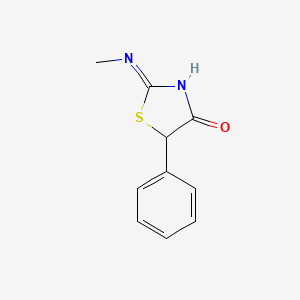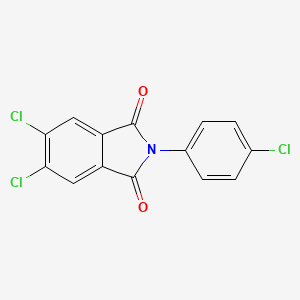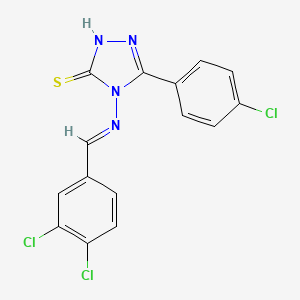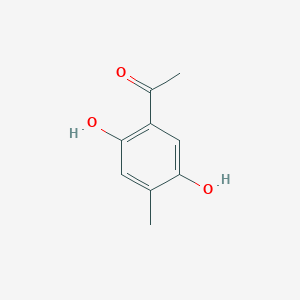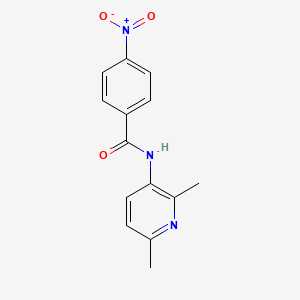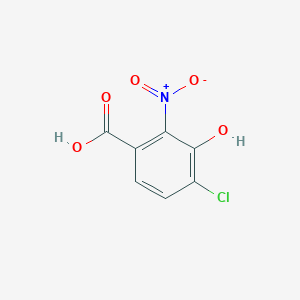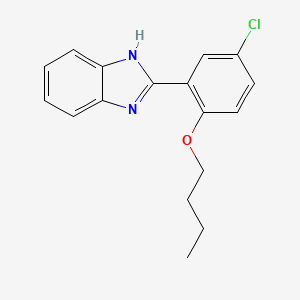
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-butoxy-5-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Scientific Research Applications
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are studied for their potential as catalysts and ligands in coordination chemistry.
Biology: This compound is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research focuses on its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins and enzymes in microorganisms, leading to their death. In anticancer research, it is thought to interfere with cell division and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- can be compared with other benzimidazole derivatives, such as:
- 2-methyl-1H-benzimidazole-5-carboxylic acid
- 2-phenyl-1H-benzimidazole
- 2-(2-chlorophenyl)-1H-benzimidazole
These compounds share the benzimidazole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the butoxy and chlorophenyl groups in 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- makes it unique, providing it with distinct solubility, stability, and reactivity characteristics .
Properties
CAS No. |
62871-18-5 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-(2-butoxy-5-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
InChI Key |
LUSUIYPWXBTHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


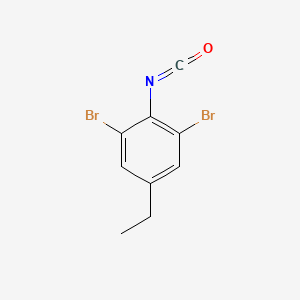
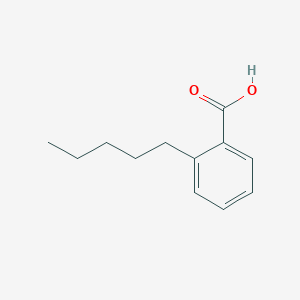
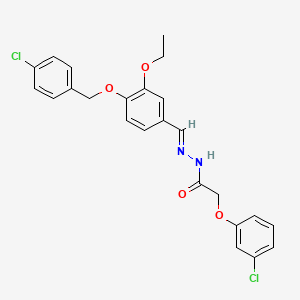
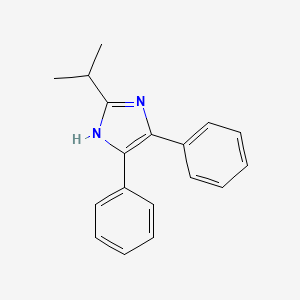
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
